

Application Notes and Protocols for the Characterization of I-Peg6-OH

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For Researchers, Scientists, and Drug Development Professionals

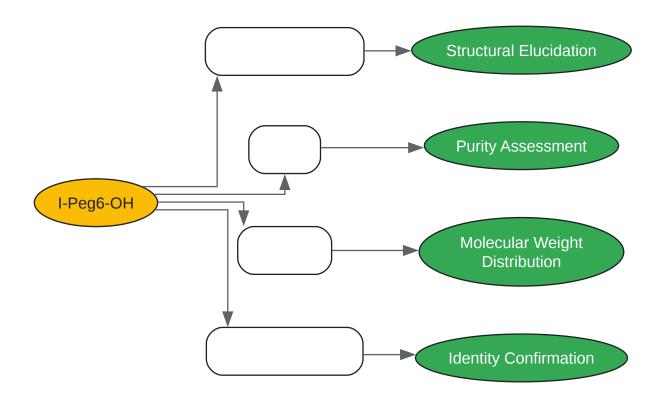
Introduction

I-Peg6-OH is a heterobifunctional polyethylene glycol (PEG) derivative featuring an iodo group at one terminus and a hydroxyl group at the other. This structure makes it a valuable linker in bioconjugation and drug delivery, allowing for the covalent attachment to various molecules. Accurate characterization of I-Peg6-OH is crucial to ensure its purity, identity, and suitability for its intended application. This document provides detailed application notes and experimental protocols for the comprehensive characterization of I-Peg6-OH using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Mass Spectrometry (MS).

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for the thorough characterization of **I-Peg6-OH**. Each technique provides unique and complementary information regarding the structure, purity, and molecular weight distribution of the product.





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Caption: Overview of analytical techniques for I-Peg6-OH characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **I-Peg6-OH**, confirming the presence of the iodo and hydroxyl termini and the PEG backbone.

¹H NMR Spectroscopy

Expected Chemical Shifts: The ¹H NMR spectrum of **I-Peg6-OH** is expected to show characteristic signals for the protons in different chemical environments.



Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
I-CH ₂ -	~3.25	Triplet	2H
-CH ₂ -O-CH ₂ -I	~3.70	Triplet	2H
-O-CH ₂ -CH ₂ -O- (PEG backbone)	~3.65	Multiplet	20H
HO-CH ₂ -	~3.60	Triplet	2H
-OH	Variable	Singlet	1H

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Expected Chemical Shifts: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

Assignment	Chemical Shift (δ, ppm)
I-CH ₂ -	~10
-CH ₂ -O- (adjacent to I)	~72
-O-CH2-CH2-O- (PEG backbone)	~70
HO-CH ₂ -	~61
-CH ₂ -OH	~72.5

Note: Chemical shifts are predicted and may vary depending on the solvent.

Experimental Protocol: NMR Analysis

• Sample Preparation: Dissolve 5-10 mg of I-Peg6-OH in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).[1][2][3] Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][4]

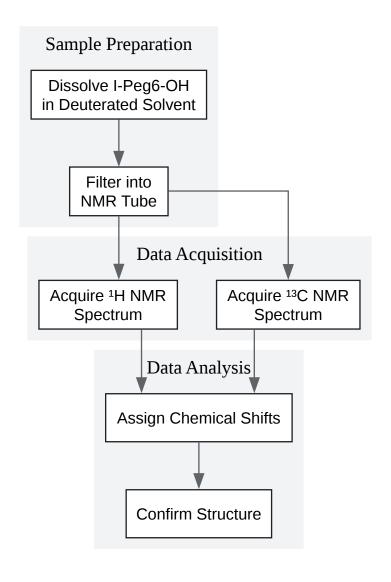
Methodological & Application





- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (CDCl3: 7.26 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans will be required due to the low natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm).





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Caption: Experimental workflow for NMR analysis of I-Peg6-OH.

II. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of **I-Peg6-OH** and separating it from potential impurities such as starting materials or byproducts. A reversed-phase HPLC method is generally suitable for this compound.

Quantitative Data Summary

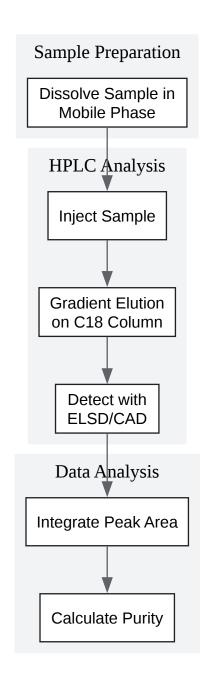


Parameter	Value	Method
Purity	>95%	RP-HPLC with ELSD/CAD
Retention Time (t_R)	Analyte-specific (e.g., 8-15 min)	Gradient Elution

Experimental Protocol: Reversed-Phase HPLC

- Instrumentation: An HPLC system equipped with a C18 reversed-phase column and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG compounds lack a strong UV chromophore.
- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase:
 - A: Water
 - · B: Acetonitrile or Methanol
- Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase
 A and gradually increase the percentage of mobile phase B to elute the compound. For
 example, a linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30-40 °C.
- Injection Volume: 10-20 μL.
- Sample Preparation: Dissolve the I-Peg6-OH sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.





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Caption: Experimental workflow for HPLC analysis of I-Peg6-OH.

III. Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is used to determine the molecular weight distribution and to check for the presence of any higher or lower molecular weight species.



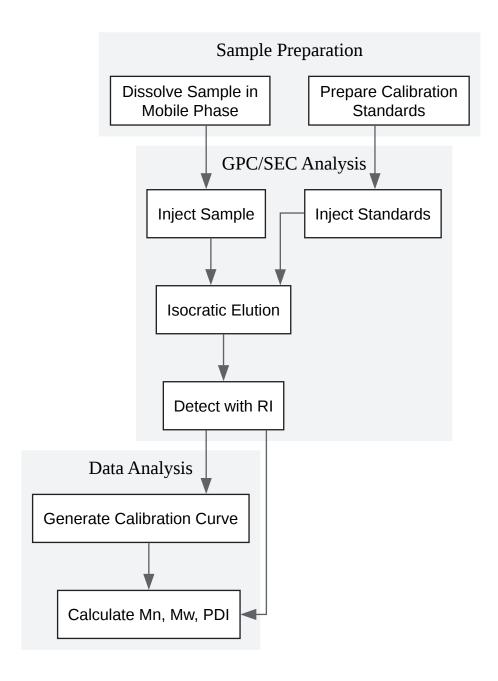
Quantitative Data Summary

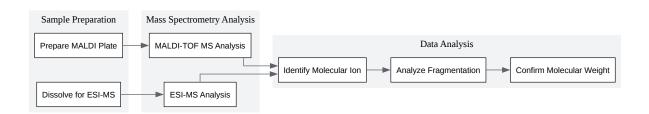
Parameter	Value
Number-Average Molecular Weight (Mn)	~392 g/mol
Weight-Average Molecular Weight (Mw)	~392 g/mol
Polydispersity Index (PDI = Mw/Mn)	Close to 1.0

Experimental Protocol: GPC/SEC

- Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.
- Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene based columns for organic mobile phases or silica-based columns for aqueous mobile phases).
- Mobile Phase: Tetrahydrofuran (THF) is a common choice for organic GPC. For aqueous GPC, a buffer such as phosphate-buffered saline (PBS) can be used.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35-40 °C.
- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1-2 mg/mL.
- Calibration: Calibrate the system using narrow molecular weight PEG standards.









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